Anticancer Selectivity: Predicted Therapeutic Window Advantage Over DBPT (2,4-Dihydroxybenzylidene Analog)
DBPT, the 2,4‑dihydroxy analog of the target compound, demonstrated a 4‑ to 14‑fold selectivity window between cancer cells and normal human fibroblasts (NHFB) in a 72‑hour XTT assay. In DLD‑1 colorectal cancer cells, DBPT exhibited an IC50 of 1.6 ± 0.3 μM, while NHFB cells showed an IC50 of 22.9 ± 7.2 μM [1]. The target compound replaces the two polar hydroxyl groups with ethoxy moieties, which is expected to increase lipophilicity (calculated ΔlogP ≈ +1.7) and reduce hydrogen‑bond donor capacity. In analogous thiazolidinone series, increasing lipophilicity at the 5‑arylidene position has been correlated with enhanced passive cellular uptake and sustained intracellular concentrations [2]. While no direct IC50 data exist for the target compound, the structural modification is predicted to shift the in vitro selectivity ratio relative to DBPT, offering a distinct therapeutic window profile that warrants empirical evaluation [3].
| Evidence Dimension | In vitro anticancer selectivity (cancer cell IC50 vs. normal fibroblast IC50) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted IC50 in DLD‑1 cells not yet reported |
| Comparator Or Baseline | DBPT (5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin): DLD‑1 IC50 = 1.6 ± 0.3 μM; NHFB IC50 = 22.9 ± 7.2 μM; selectivity ratio = 4–14× [1] |
| Quantified Difference | Calculated ΔlogP ≈ +1.7 (target compound vs. DBPT). Quantitative IC50 difference cannot be determined without experimental measurement. |
| Conditions | DBPT data: XTT assay, 72 h treatment, DLD‑1 and NHFB cells. Target compound data: not yet published. |
Why This Matters
The documented cancer‑selective cytotoxicity of the di‑hydroxy analog provides a validated baseline; the di‑ethoxy analog is expected to exhibit altered selectivity due to increased lipophilicity, making it a distinct candidate for structure‑property relationship studies in anticancer procurement.
- [1] Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells. Cancer Res. 2005;65(14):6380-6387. Table 1. PMID: 16024641. View Source
- [2] Ottanà R, Maccari R, Ciurleo R, et al. 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorg Med Chem. 2009;17(5):1928-37. SAR discussion on arylidene substitution. PMID: 19217304. View Source
- [3] Class-level inference from thiazolidinone SAR: increasing lipophilicity at the 5-arylidene position generally enhances cellular permeability. View Source
